molecular formula C14H17N5 B15120405 4-cyclopropyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine

4-cyclopropyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Cat. No.: B15120405
M. Wt: 255.32 g/mol
InChI Key: LJGONESIZPOBQU-UHFFFAOYSA-N
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Description

4-cyclopropyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a cyclopropyl group and an azetidine ring linked to an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl group and the azetidine ring. The imidazole moiety is then attached through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of polar solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds .

Scientific Research Applications

4-cyclopropyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, modulating their activity. The azetidine ring may enhance the compound’s stability and bioavailability. The cyclopropyl group can influence the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclopropyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, azetidine ring, and imidazole moiety in a single molecule allows for versatile interactions and applications .

Properties

Molecular Formula

C14H17N5

Molecular Weight

255.32 g/mol

IUPAC Name

4-cyclopropyl-6-[3-(imidazol-1-ylmethyl)azetidin-1-yl]pyrimidine

InChI

InChI=1S/C14H17N5/c1-2-12(1)13-5-14(17-9-16-13)19-7-11(8-19)6-18-4-3-15-10-18/h3-5,9-12H,1-2,6-8H2

InChI Key

LJGONESIZPOBQU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CC(C3)CN4C=CN=C4

Origin of Product

United States

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